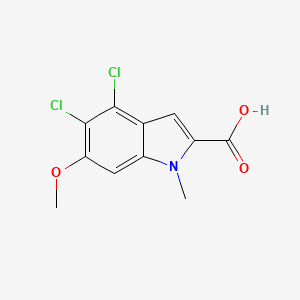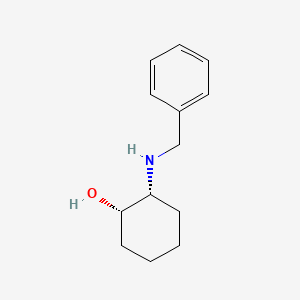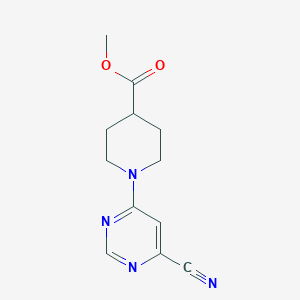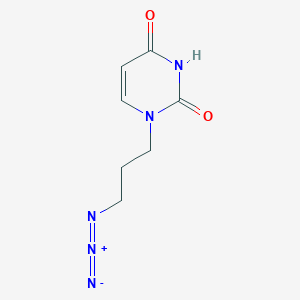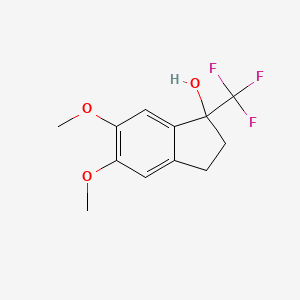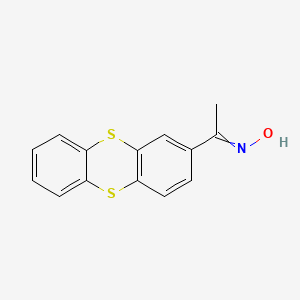
N-(1-thianthren-2-ylethylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-thianthren-2-ylethylidene)hydroxylamine is a compound that features a thianthrene moiety linked to a hydroxylamine group. Thianthrene is a heterocyclic compound containing sulfur atoms, which imparts unique electrochemical properties to the molecule. The hydroxylamine group is known for its reactivity, making this compound of interest in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-thianthren-2-ylethylidene)hydroxylamine typically involves the reaction of thianthrene derivatives with hydroxylamine. One common method is the reaction of N-acetylbenzamides with hydroxylamine hydrochloride under microwave irradiation, which leads to the formation of oxadiazole compounds . The reaction conditions often include heating at 80°C in the presence of pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial for scaling up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-thianthren-2-ylethylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The hydroxylamine group can participate in substitution reactions, forming new bonds with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
N-(1-thianthren-2-ylethylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the development of novel organic materials with unique electrochemical properties.
Mechanism of Action
The mechanism of action of N-(1-thianthren-2-ylethylidene)hydroxylamine involves its interaction with molecular targets such as bacterial ribonucleotide reductase. This enzyme is essential for DNA synthesis and repair in bacteria. The compound acts as a radical scavenger, inhibiting the enzyme’s activity and thereby preventing bacterial proliferation . This mechanism makes it a promising candidate for developing new antibacterial agents.
Comparison with Similar Compounds
Similar Compounds
N-(1-phenanthren-2-ylethylidene)hydroxylamine: Similar in structure but contains a phenanthrene moiety instead of thianthrene.
N-(1-anthracen-2-ylethylidene)hydroxylamine: Contains an anthracene moiety, differing in the aromatic system.
Uniqueness
N-(1-thianthren-2-ylethylidene)hydroxylamine is unique due to the presence of the thianthrene moiety, which imparts distinct electrochemical properties and reactivity. This makes it particularly valuable in applications requiring specific redox characteristics and stability.
Properties
Molecular Formula |
C14H11NOS2 |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N-(1-thianthren-2-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C14H11NOS2/c1-9(15-16)10-6-7-13-14(8-10)18-12-5-3-2-4-11(12)17-13/h2-8,16H,1H3 |
InChI Key |
KCDSNOXSQOCEFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)SC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


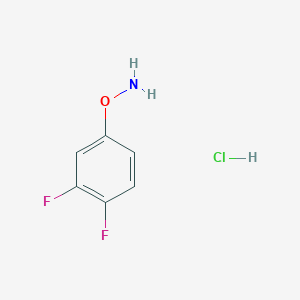
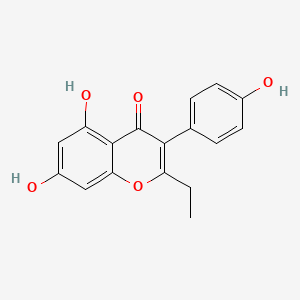
![[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol](/img/structure/B13708551.png)
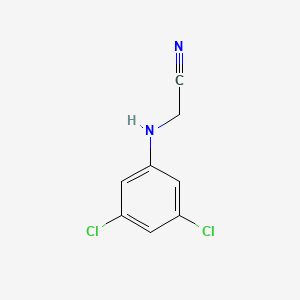
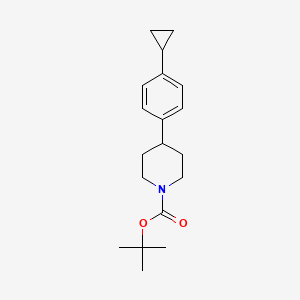
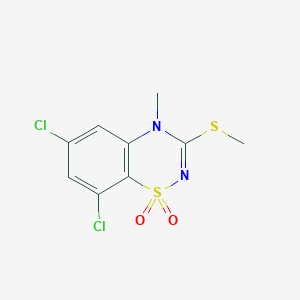
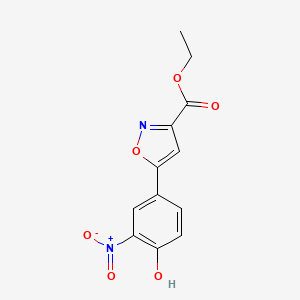
![6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide](/img/structure/B13708576.png)
